2-(4-Methoxyphenyl)-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone
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Overview
Description
2-(4-Methoxyphenyl)-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic compound that features a methoxyphenyl group, a piperidinylpyridazinyl group, and a piperazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-methoxybenzaldehyde and 6-piperidin-1-ylpyridazine. These intermediates are then subjected to various reaction conditions, including condensation, cyclization, and substitution reactions, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The piperazinyl and piperidinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield 4-hydroxyphenyl derivatives, while reduction of the ethanone moiety may produce 1-(4-methoxyphenyl)-2-(4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl)ethanol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-Methoxyphenyl)-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]propanone
- **2-(4-Methoxyphenyl)-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]butanone
Uniqueness
Compared to similar compounds, 2-(4-Methoxyphenyl)-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone may exhibit unique properties such as higher binding affinity to certain targets, improved stability, or enhanced biological activity. These differences can be attributed to variations in the length and structure of the ethanone moiety.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-29-19-7-5-18(6-8-19)17-22(28)27-15-13-26(14-16-27)21-10-9-20(23-24-21)25-11-3-2-4-12-25/h5-10H,2-4,11-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKCLSVPTCCNJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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